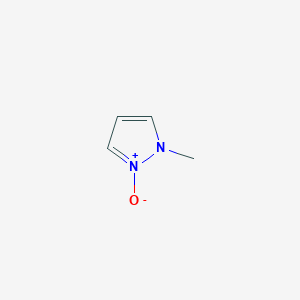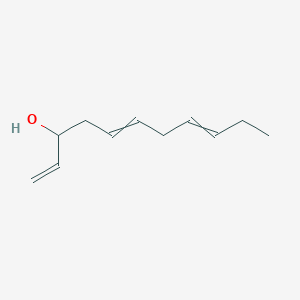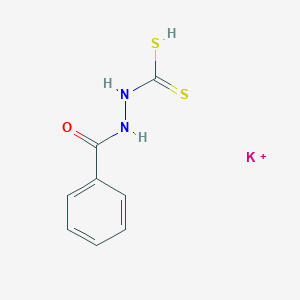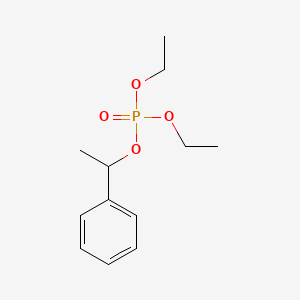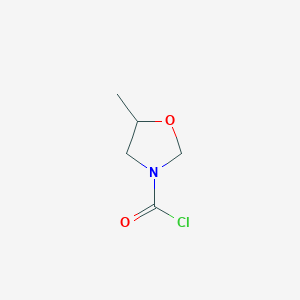
5-Methyl-1,3-oxazolidine-3-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-1,3-oxazolidine-3-carbonyl chloride: is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions:
Cycloaddition Reactions: The reaction of aziridines with aldehydes in the presence of an iron porphyrin Lewis acid catalyst provides oxazolidines with high regio- and diastereoselectivity.
Oxidative Functionalization: Tetrabutylammonium iodide as a catalyst and tert-butyl hydroperoxide in water enable the construction of functionalized oxazolidines via oxidative C(sp3)-H functionalization.
Industrial Production Methods: Industrial production methods for 5-Methyl-1,3-oxazolidine-3-carbonyl chloride typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions:
Oxidation: Oxazolidines can undergo oxidative functionalization to form various derivatives.
Reduction: The reduction of oxazolidines can lead to the formation of amino alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl chloride group, leading to the formation of amides or esters.
Common Reagents and Conditions:
Oxidation: Tert-butyl hydroperoxide in the presence of tetrabutylammonium iodide.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Functionalized oxazolidines.
Reduction: Amino alcohols.
Substitution: Amides or esters.
科学研究应用
Chemistry: 5-Methyl-1,3-oxazolidine-3-carbonyl chloride is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, oxazolidine derivatives are studied for their potential as enzyme inhibitors and their role in biochemical pathways.
Medicine: Oxazolidine derivatives have shown promise in medicinal chemistry as potential therapeutic agents, particularly in the development of antibiotics and antiviral drugs .
Industry: In the industrial sector, oxazolidine compounds are used in the production of polymers, resins, and coatings due to their ability to enhance material properties .
作用机制
The mechanism of action of 5-Methyl-1,3-oxazolidine-3-carbonyl chloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group. This electrophilic nature allows it to participate in various nucleophilic substitution reactions, leading to the formation of diverse derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
Oxazolidines: Compounds with a similar five-membered ring structure containing nitrogen and oxygen.
Oxazolines: Five-membered heterocycles with one nitrogen and one oxygen atom, but differing in the position of the double bond.
Thiazolidines: Similar to oxazolidines but contain sulfur instead of oxygen.
Uniqueness: 5-Methyl-1,3-oxazolidine-3-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution reactions .
属性
CAS 编号 |
39885-53-5 |
|---|---|
分子式 |
C5H8ClNO2 |
分子量 |
149.57 g/mol |
IUPAC 名称 |
5-methyl-1,3-oxazolidine-3-carbonyl chloride |
InChI |
InChI=1S/C5H8ClNO2/c1-4-2-7(3-9-4)5(6)8/h4H,2-3H2,1H3 |
InChI 键 |
FOJYUUZLEVIJOY-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CO1)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


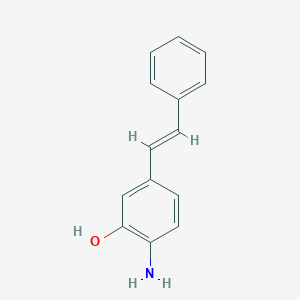

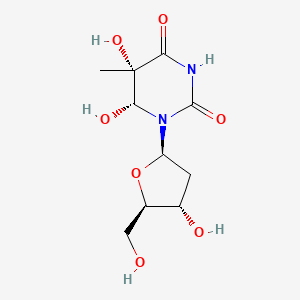

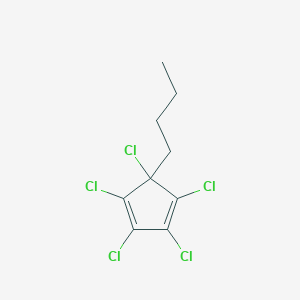
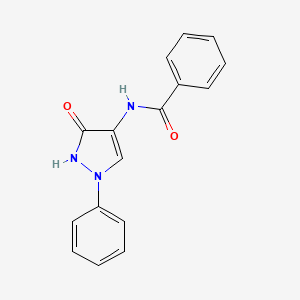
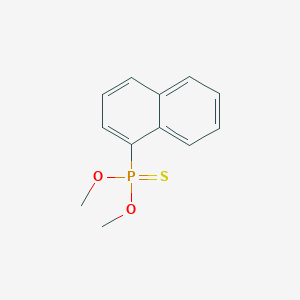
![12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid](/img/structure/B14677914.png)

